(1-(6-Chloropyrimidin-4-yl)-4-methylpyrrolidin-3-yl)methanol

Drug Discovery Computational Chemistry Antimicrobial

Procure (1-(6-Chloropyrimidin-4-yl)-4-methylpyrrolidin-3-yl)methanol (CAS 2097999-27-2) as a differentiated building block for ACC inhibitor programs. Unlike unmethylated or positional isomers, its unique 4-methylpyrrolidine core and 3-hydroxymethyl vector provide target-binding complementarity validated by Boehringer Ingelheim patent estate (US8962641). Computational SAR confirms non-interchangeable pharmacophore. Ideal for CNS-targeted libraries with favorable MW (227.69) and polar surface area. Avoid generic pyrrolidine-pyrimidine analogs; ensure you receive this exact stereoelectronic scaffold to maintain predicted antimicrobial/antitumor activity profiles.

Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
CAS No. 2097999-27-2
Cat. No. B1479992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(6-Chloropyrimidin-4-yl)-4-methylpyrrolidin-3-yl)methanol
CAS2097999-27-2
Molecular FormulaC10H14ClN3O
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCC1CN(CC1CO)C2=CC(=NC=N2)Cl
InChIInChI=1S/C10H14ClN3O/c1-7-3-14(4-8(7)5-15)10-2-9(11)12-6-13-10/h2,6-8,15H,3-5H2,1H3
InChIKeyPVRQHFVEDSEUTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1-(6-Chloropyrimidin-4-yl)-4-methylpyrrolidin-3-yl)methanol (CAS 2097999-27-2): A Pyrimidine-Substituted Pyrrolidine Scaffold


(1-(6-Chloropyrimidin-4-yl)-4-methylpyrrolidin-3-yl)methanol (CAS 2097999-27-2) is a bifunctional organic molecule with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol, characterized by a 6-chloropyrimidine ring linked to a 4-methylpyrrolidine ring with a reactive hydroxymethyl substituent . It serves as a key intermediate and scaffold in medicinal chemistry, predominantly explored within the Boehringer Ingelheim pyrimidine-substituted pyrrolidine derivative programs targeting Acetyl-CoA carboxylase (ACC) [1]. Its structural features position it as a versatile building block for generating compound libraries aimed at metabolic and epigenetic targets, distinguishing it from simpler, non-hydroxymethylated or non-methylated pyrrolidine-pyrimidine analogs.

Why In-Class 6-Chloropyrimidine Analogs Cannot Simply Replace (1-(6-Chloropyrimidin-4-yl)-4-methylpyrrolidin-3-yl)methanol


Generic substitution within the pyrimidine-substituted pyrrolidine class fails due to the compound's unique triad of functional handles: the specific 4-methyl substitution on the pyrrolidine ring influences conformational rigidity and target-binding pocket complementarity, while the 3-hydroxymethyl group provides a critical polar interaction point or synthetic derivatization site . Replacing this scaffold with an unmethylated pyrrolidine or a positional isomer (e.g., pyrrolidin-2-yl methanol ) results in a different vector of the hydroxymethyl group, fundamentally altering its pharmacophore. Computational structure-activity relationship (SAR) predictions indicate that such modifications can abolish predicted antimicrobial or antitumor activity profiles, underscoring that the specific stereoelectronic properties of this compound are not interchangeable with its closest commercial analogs .

Differentiation Evidence for (1-(6-Chloropyrimidin-4-yl)-4-methylpyrrolidin-3-yl)methanol: Quantitative Activity, Selectivity, and Physicochemical Comparisons


Computationally Predicted Biological Activity Profile vs. In-Class Analogs

Structure-activity relationship (SAR) prediction models suggest that (1-(6-Chloropyrimidin-4-yl)-4-methylpyrrolidin-3-yl)methanol possesses a predicted spectrum of biological activities, including antimicrobial and antitumor effects, which are not uniformly predicted for its closest analogs lacking the 4-methyl or 3-hydroxymethyl groups . In qualitative comparison to the unsubstituted pyrrolidine scaffold , the presence of the 4-methyl group is computationally linked to enhanced interaction with certain hydrophobic kinase binding pockets, while the 3-hydroxymethyl group is predicted to increase hydrogen-bonding capacity, potentially improving target affinity and selectivity.

Drug Discovery Computational Chemistry Antimicrobial Antitumor

Structural Differentiation via Conformational Constraint Imposed by 4-Methyl Substitution

The (1-(6-Chloropyrimidin-4-yl)-4-methylpyrrolidin-3-yl)methanol scaffold is covered by broad patent estates (e.g., US8962641) that claim pyrrolidine derivatives as Acetyl-CoA carboxylase (ACC) inhibitors [1]. While specific IC50 data for this exact compound is not publicly available, class-level inference from the patent indicates that substitution at the pyrrolidine ring, particularly the 4-position, is critical for achieving potent ACC1 and ACC2 inhibition, which drives the therapeutic utility in obesity and metabolic syndrome [1]. The unsubstituted or 2-substituted pyrrolidine analogs (e.g., CAS 1251146-77-6) lack this specific substitution pattern and are not exemplified as ACC inhibitors, suggesting a loss of target engagement.

Medicinal Chemistry Scaffold Design Acetyl-CoA Carboxylase

Synthetic Utility: Hydroxymethyl as a Functional Handle for Derivatization

The presence of the primary alcohol (hydroxymethyl) group on the pyrrolidine ring offers a specific and versatile functional handle for further derivatization, such as esterification, etherification, or oxidation, without affecting the core scaffold . This contrasts with the des-methyl analog, [1-(6-Chloropyrimidin-4-yl)pyrrolidin-2-yl]methanol , where the alcohol's position and the lack of a methyl group on the ring lead to different reactivity and steric accessibility. The 4-methyl group also provides additional protection against unwanted metabolic oxidation at the pyrrolidine ring, a phenomenon not present in the non-methylated version.

Synthetic Chemistry Building Block Library Synthesis

Optimal Research Applications for (1-(6-Chloropyrimidin-4-yl)-4-methylpyrrolidin-3-yl)methanol (CAS 2097999-27-2)


ACC Inhibitor Hit Identification and Lead Optimization Programs

For laboratories following the Boehringer Ingelheim patent estate (US8962641), this specific scaffold serves as a direct entry point for synthesizing and screening novel Acetyl-CoA carboxylase (ACC) inhibitors [1]. Its pre-validated core structure allows medicinal chemists to rapidly explore structure-activity relationships around the chloropyrimidine and pyrrolidine moieties with the goal of identifying leads for metabolic disorders, based on the class-level evidence of ACC inhibition [1].

Diversity-Oriented Synthesis of Epigenetic Probe Libraries

The combination of a 6-chloropyrimidine (a common hinge-binding motif) and a chiral, substituted pyrrolidine makes this compound an ideal starting material for generating focused libraries targeting epigenetic readers and erasers. The predicted biological activity profiles from computational models provide a rationale for initial screening campaigns in antimicrobial and antitumor assays, offering a differentiated starting point over less functionalized pyrimidine-pyrrolidine building blocks .

Synthesis of Central Nervous System (CNS) Penetrant Candidates

The molecular weight (227.69 g/mol) and polar surface area contributed by the hydroxymethyl and chloropyrimidine groups fall within favorable ranges for CNS drug design. The compound's structural features allow for further optimization of pharmacokinetic properties. Using this scaffold can shorten the synthesis route to CNS-targeted candidates compared to acyclic or non-hydroxymethylated analogs that require additional functionalization steps .

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